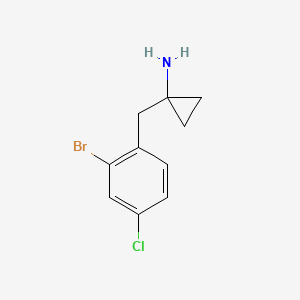
1-(2-Bromo-4-chlorobenzyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromo-4-chlorophenyl)methyl]cyclopropan-1-amine is an organic compound with the molecular formula C10H11BrClN This compound features a cyclopropane ring attached to an amine group and a benzyl group substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-bromo-4-chlorophenyl)methyl]cyclopropan-1-amine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with cyclopropanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-4-chlorophenyl)methyl]cyclopropan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate, organic solvents (dichloromethane, toluene).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Secondary or tertiary amines.
Oxidation: Oxides of the compound.
Reduction: Reduced forms of the compound.
Scientific Research Applications
1-[(2-Bromo-4-chlorophenyl)methyl]cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4-chlorophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Bromo-4-chlorophenyl)methyl]cyclopropanamine: Similar structure but different functional groups.
2-Bromo-4-chlorobenzylamine: Lacks the cyclopropane ring.
Cyclopropanamine derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
1-[(2-Bromo-4-chlorophenyl)methyl]cyclopropan-1-amine is unique due to the presence of both bromine and chlorine substituents on the benzyl group, as well as the cyclopropane ring attached to the amine group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H11BrClN |
|---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
1-[(2-bromo-4-chlorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11BrClN/c11-9-5-8(12)2-1-7(9)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
JJNPXZDCXOMLER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=C(C=C2)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















